molecular formula C4H2BrNO2S B1439367 5-Bromothiazole-2-carboxylic acid CAS No. 957346-62-2

5-Bromothiazole-2-carboxylic acid

Cat. No.: B1439367
CAS No.: 957346-62-2
M. Wt: 208.04 g/mol
InChI Key: BQRYPTVDLJGHAU-UHFFFAOYSA-N
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Description

5-Bromothiazole-2-carboxylic acid, also known as 2-Bromothiazole-5-carboxylic acid, is a compound with the molecular formula C4H2BrNO2S and a molecular weight of 208.03 . It is a crystal in form .


Synthesis Analysis

5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2BrNO2S/c5-2-1-6-3 (9-2)4 (7)8/h1H, (H,7,8) . This code provides a specific string of characters representing the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 175°C .

Scientific Research Applications

Synthesis and Chemical Transformation

5-Bromothiazole-2-carboxylic acid plays a significant role in chemical synthesis and transformations. Beyerman, Berben, and Bontekoe (2010) demonstrated that 5-bromothiazole can be converted into thiazole-2- and thiazole-5-carboxylic acid through a halogen-metal exchange reaction, providing a new method for synthesizing these acids (Beyerman, Berben, & Bontekoe, 2010). Similarly, El-kerdawy et al. (1989) utilized ethyl 2-acetamido-5-bromothiazole-4-carboxylate in synthesizing substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, potentially acting as schistosomicidal agents (El-kerdawy et al., 1989).

Potential Pharmacological Applications

The pharmacological potential of 5-bromothiazole derivatives has been explored in several studies. Prévost et al. (2018) found that highly functionalized 5-bromo-2-amino-1,3-thiazoles could serve as starting materials for other reactions or as pharmacologically interesting compounds, indicating their potential in drug development (Prévost et al., 2018). Additionally, Vale et al. (2017) synthesized new bromothiazole derivatives and investigated their antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines, suggesting their potential in cancer research (Vale et al., 2017).

Electrocatalytic and Electrochemical Studies

This compound and its derivatives have also been studied in electrocatalytic and electrochemical contexts. For instance, Ji and Peters (1998) examined the electrochemical reduction of 2-bromothiazole, providing insights into its behavior in electrochemical reactions (Ji & Peters, 1998).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Safety precautions include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .

For more detailed information, please refer to the relevant papers .

Mechanism of Action

Mode of Action

The exact mode of action of 5-Bromothiazole-2-carboxylic acid is currently unknown due to the lack of comprehensive studies . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, and the presence of other molecules. For this compound, it is recommended to store the compound in an inert atmosphere and under -20°C .

Biochemical Analysis

Biochemical Properties

5-Bromothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, highlighting its role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-bromo-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRYPTVDLJGHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670353
Record name 5-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957346-62-2
Record name 5-Bromo-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957346-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromothiazole-2-carboxylic acid lithium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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